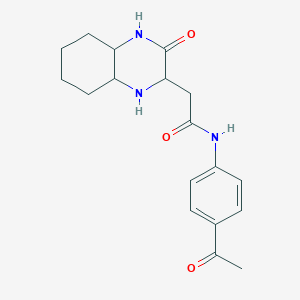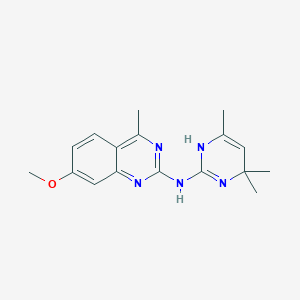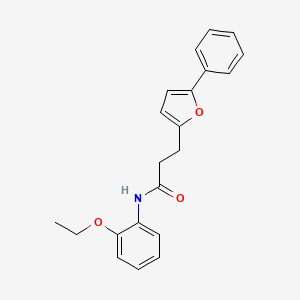
4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with dichlorophenyl groups and a diethyldithiocarbamate moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with 3,4-dichloroaniline under controlled conditions to form the intermediate 4,6-bis((3,4-dichlorophenyl)amino)-1,3,5-triazine. This intermediate is subsequently treated with diethyldithiocarbamate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step, minimizing by-products, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate can undergo various chemical reactions, including:
Oxidation: The diethyldithiocarbamate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring and dichlorophenyl groups can be reduced under specific conditions.
Substitution: The chlorine atoms on the dichlorophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethyldithiocarbamate moiety can yield diethyldithiocarbamate sulfoxide or sulfone, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Biology
In biological research, 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be used in the design of new drugs targeting diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine core and dichlorophenyl groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. The diethyldithiocarbamate moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical syntheses.
3,4-Dichloroaniline: Another precursor, used in the synthesis of various organic compounds.
Diethyldithiocarbamate: A functional group present in the target compound, known for its use in coordination chemistry and as a ligand.
Uniqueness
4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is unique due to its combination of a triazine core with dichlorophenyl and diethyldithiocarbamate groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18Cl4N6S2 |
|---|---|
Molecular Weight |
548.3 g/mol |
IUPAC Name |
[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C20H18Cl4N6S2/c1-3-30(4-2)20(31)32-19-28-17(25-11-5-7-13(21)15(23)9-11)27-18(29-19)26-12-6-8-14(22)16(24)10-12/h5-10H,3-4H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
VBWMTNQALQRYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-hydroxyphenyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11033947.png)

![1-(4-Ethoxyphenyl)-3-{6-oxo-4-[(pyridin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}guanidine](/img/structure/B11033954.png)
![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033961.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11033968.png)
![1-[4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B11033974.png)
![1-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dichlorophenyl)guanidine](/img/structure/B11033976.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11033982.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B11033998.png)



![Methyl 3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11034023.png)
